Rusalatide Rusalatide TP508 is a non-proteolytic synthetic peptide representing the portion of human thrombin originally identified as the fibroblast high-affinity receptor binding domain.
Brand Name: Vulcanchem
CAS No.: 497221-38-2
VCID: VC14551941
InChI: InChI=1S/C97H147N29O35S/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104)/t49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-/m0/s1
SMILES:
Molecular Formula: C97H147N29O35S
Molecular Weight: 2311.4 g/mol

Rusalatide

CAS No.: 497221-38-2

Cat. No.: VC14551941

Molecular Formula: C97H147N29O35S

Molecular Weight: 2311.4 g/mol

* For research use only. Not for human or veterinary use.

Rusalatide - 497221-38-2

Specification

CAS No. 497221-38-2
Molecular Formula C97H147N29O35S
Molecular Weight 2311.4 g/mol
IUPAC Name (4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C97H147N29O35S/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104)/t49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-/m0/s1
Standard InChI Key ZZASKUJKXIXHIC-VKDININFSA-N
Isomeric SMILES C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N

Introduction

Chemical and Structural Properties of Rusalatide

Molecular Characteristics

Rusalatide’s primary structure corresponds to residues 508–530 of human prothrombin, a region implicated in thrombin receptor interactions. The peptide’s sequence—H-Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-OH—includes key residues for binding high-affinity thrombin receptors on endothelial and inflammatory cells . Its acetate salt form enhances solubility for parenteral administration, with lyophilized formulations stored in single-use vials for clinical reconstitution .

Table 1: Molecular Properties of Rusalatide Acetate

PropertyValue
CAS Number875455-82-6
Molecular FormulaC99H151N29O37S\text{C}_{99}\text{H}_{151}\text{N}_{29}\text{O}_{37}\text{S}
Molecular Weight2371.5 g/mol
InChIKeyMVJQTKJKSNUAQI-NJTUGBEZSA-N
StabilityLyophilized, stable at -20°C

Synthesis and Production

Rusalatide is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc-protected amino acids and a polystyrene resin matrix. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N'-diisopropylcarbodiimide) facilitate sequential amino acid addition, while trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes protecting groups. Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity exceeding 95% confirmed by reverse-phase HPLC and mass spectrometry .

Mechanism of Action: Bridging Thrombin Signaling and Tissue Repair

Receptor Binding and Signal Transduction

Rusalatide binds to protease-activated receptors (PARs), particularly PAR-1 and PAR-4, which are typically activated by thrombin. This interaction triggers intracellular calcium mobilization and nitric oxide (NO) synthesis via endothelial nitric oxide synthase (eNOS) . NO upregulation enhances vasodilation and angiogenesis, critical for revascularizing ischemic tissues in diabetic ulcers . Concurrently, Rusalatide inhibits apoptosis in endothelial cells and chondrocytes, preserving cell viability during oxidative stress .

Modulation of Inflammatory and Osteogenic Pathways

In preclinical models of radiation injury, Rusalatide reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) while elevating anti-apoptotic factors like Bcl-2 . It also stimulates osteoblast differentiation through BMP-2 and Wnt/β-catenin signaling, accelerating fracture callus mineralization in osteopenic rats . These dual anti-inflammatory and osteogenic effects underpin its investigational use in acute radiation syndrome and non-union fractures .

Preclinical and Clinical Development Landscape

Table 2: Key Clinical Trials of Rusalatide

IndicationPhaseOutcomeReference
Diabetic Foot UlcerII40% wound size reduction vs. placebo
Distal Radius FractureIIbRadiographic improvement in osteopenic women
Acute Radiation SyndromePreclinical67% survival in murine models

Future Directions and Challenges

Targeted Patient Populations

Future trials may focus on osteopenic/osteoporotic fracture cohorts and ARS patients, leveraging Rusalatide’s efficacy in healing-impaired populations . Biomarker-driven enrollment (e.g., baseline inflammation levels) could enhance response rates in diabetic ulcers.

Formulation and Delivery Optimization

Exploring localized delivery systems (e.g., hydrogels, microneedles) may improve bioavailability at injury sites, reducing systemic exposure and costs. Additionally, combination therapies with growth factors (e.g., PDGF, BMP-7) could synergize with Rusalatide’s mechanisms.

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